5-Acetyl-2-(2-methylphenoxy) pyridine
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Overview
Description
5-Acetyl-2-(2-methylphenoxy) pyridine is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of an acetyl group attached to a pyridine ring, which is further substituted with a 2-methylphenoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(2-methylphenoxy) pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(2-methylphenoxy) pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
5-Acetyl-2-(2-methylphenoxy) pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(2-methylphenoxy) pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Lacks the 2-methylphenoxy group, resulting in different chemical properties and reactivity.
2-(2-Methylphenoxy)pyridine: Lacks the acetyl group, affecting its biological activity and applications.
Uniqueness
5-Acetyl-2-(2-methylphenoxy) pyridine is unique due to the presence of both the acetyl and 2-methylphenoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[6-(2-methylphenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-4-6-13(10)17-14-8-7-12(9-15-14)11(2)16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOWIPQATFIDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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